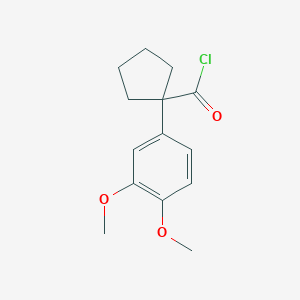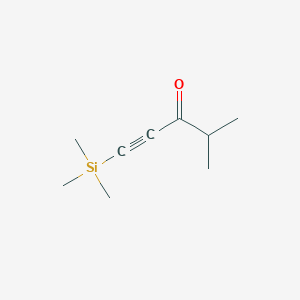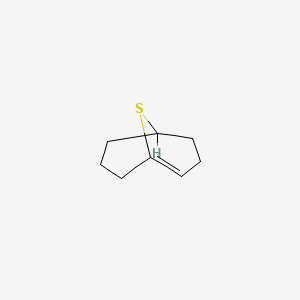
9-Thiabicyclo(3.3.1)-non-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo(3.3.1)-non-1-ene is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound features a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo(3.3.1)-non-1-ene typically involves the reaction of 1,5-cyclooctadiene with sulfur dichloride in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures, around -50°C, to control the reactivity and prevent side reactions. The product is then purified through extraction and washing protocols to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
9-Thiabicyclo(3.3.1)-non-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles like azides and cyanides replace other substituents.
Skeletal Rearrangement: The compound can undergo skeletal rearrangement under pyrolytic and base-induced conditions, leading to different structural isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azides and cyanides, with reactions typically carried out in solvents like acetonitrile or water at room temperature.
Skeletal Rearrangement: Base-induced rearrangements often use strong bases like sodium hydroxide, while pyrolytic conditions involve heating the compound to high temperatures.
Major Products
Nucleophilic Substitution: The major products are derivatives where the sulfur atom is bonded to azide or cyanide groups.
Skeletal Rearrangement: The products include various isomers with different ring structures and substituent positions.
Aplicaciones Científicas De Investigación
9-Thiabicyclo(3.3.1)-non-1-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo(3.3.1)-non-1-ene involves its ability to form episulfonium intermediates due to the sulfur atom’s anchimeric assistance. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of new chemical bonds and structures . The sulfur atom’s lone pairs of electrons play a crucial role in facilitating these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-9-thiabicyclo(3.3.1)nonane: This compound is similar in structure but contains chlorine atoms, making it more reactive in nucleophilic substitution reactions.
9-Selenabicyclo(3.3.1)nonane: This selenium-containing analog exhibits different reactivity due to the presence of selenium instead of sulfur.
Uniqueness
9-Thiabicyclo(3.3.1)-non-1-ene is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo skeletal rearrangement and form stable episulfonium intermediates sets it apart from other bicyclic compounds .
Propiedades
Número CAS |
50436-33-4 |
|---|---|
Fórmula molecular |
C8H12S |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
9-thiabicyclo[3.3.1]non-1-ene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-2-6-8(4-1)9-7/h3,8H,1-2,4-6H2 |
Clave InChI |
NXYUYXMXSTVYSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC=C(C1)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


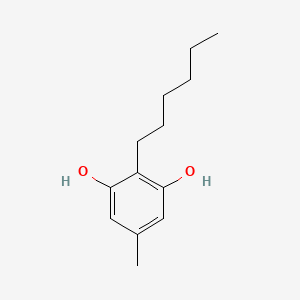
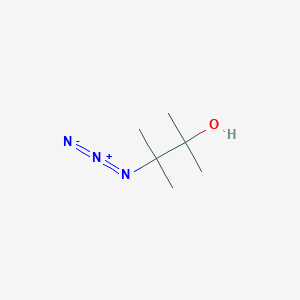
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
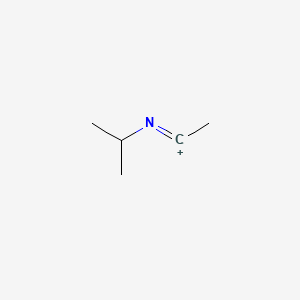
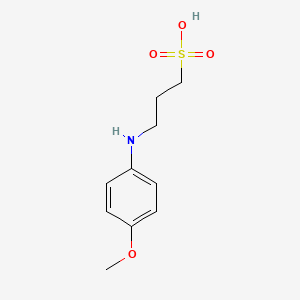
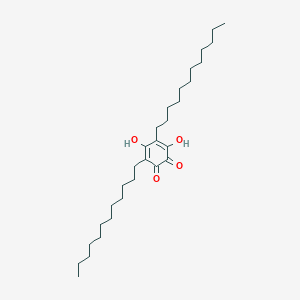
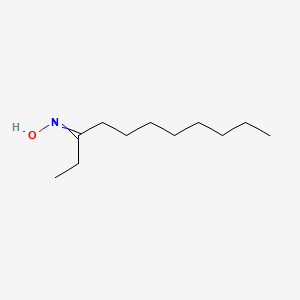
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

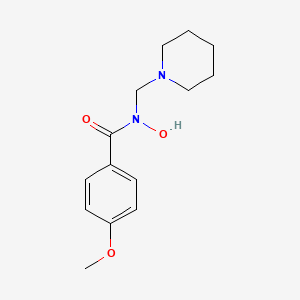
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
